Cas no 1361114-97-7 (Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate)
![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1361114-97-7x500.png)
Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
- 4-[2-(2-Amino-pyridin-4-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester
- Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
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- MDL: MFCD21606224
- インチ: 1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
- InChIKey: UZBMELGLWLHOPB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CCC2C=CN=C(C=2)N)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 359
- トポロジー分子極性表面積: 68.4
Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 068293-250mg |
4-[2-(2-Amino-pyridin-4-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester |
1361114-97-7 | 250mg |
$447.00 | 2023-09-08 |
Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (CAS No. 1361114-97-7)
Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate, with the CAS number 1361114-97-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in drug discovery, particularly in the modulation of biological pathways relevant to neurological and cardiovascular diseases. The unique structural features of this molecule, including its piperidine core and aminopyridine substituent, make it a promising candidate for further investigation.
The chemical structure of Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate consists of several key functional groups that contribute to its pharmacological properties. The presence of a tert-butyl group at the 4-position of the piperidine ring enhances the lipophilicity of the molecule, which is often a desirable trait for oral bioavailability. Additionally, the 2-(2-aminopyridin-4-yl)ethyl side chain introduces a polar region that can interact with biological targets, potentially influencing receptor binding and activity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate has emerged as a compound of interest due to its structural similarity to known bioactive molecules. Studies have suggested that this compound may exhibit properties relevant to the modulation of neurotransmitter systems, making it a candidate for further exploration in the treatment of conditions such as depression, anxiety, and cognitive dysfunction.
One of the most compelling aspects of Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is its potential to serve as a scaffold for structure-based drug design. The combination of the piperidine and aminopyridine moieties provides multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This flexibility is crucial for optimizing drug candidates for clinical use, as it enables the identification of derivatives with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have also facilitated the investigation of Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate. Molecular docking studies have been employed to predict its interaction with various biological targets, including enzymes and receptors involved in disease pathways. These simulations have provided valuable insights into the binding affinity and mode of action of the compound, guiding experimental efforts in drug development.
The synthesis of Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 2-amino-pyridine derivatives, which are then coupled with appropriately functionalized piperidine precursors. The introduction of the tert-butyl group at the carboxylic acid position is achieved through esterification or other suitable chemical transformations.
Quality control and analytical techniques play a critical role in ensuring the integrity of Tert-butyl 4-[2-(2-aminopyridin-4-yileth)ethyl]piperidine-l-carboxy late throughout its development and production. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterizing the compound's purity and molecular structure. These analytical tools provide essential data for regulatory submissions and ensure that the final product meets stringent pharmaceutical standards.
The potential therapeutic applications of Tert-butyl 4-[2-(2-amino-pyridin -4-yileth)ethyl]pipetid ine-l-carboxy late are still being explored, but preliminary findings suggest its relevance in several areas. For instance, its ability to modulate neurotransmitter release may make it useful in treating conditions associated with neurotransmitter imbalances. Additionally, its structural features could be leveraged in developing drugs targeting cardiovascular diseases, where piperidine-based compounds have shown promise.
As research continues to uncover new insights into the pharmacological properties of Tert-butyl 4-[2-(2-amino-py ridine -4-yileth)]pipetid ine-l-carb oxy late, collaborations between academic researchers and pharmaceutical companies will be crucial for translating these findings into clinical applications. The compound's unique structural attributes offer a rich foundation for further innovation, potentially leading to novel treatments for various human diseases.
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